Symetine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Symetine Hydrochloride involves the reaction of cyanoguanidine with 2-methylthioethylamine, followed by the addition of 4-methylimidazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography for purification and quality control. The final product is obtained as a crystalline solid, which is then formulated into various dosage forms such as tablets and oral solutions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cimetidine sulfoxide.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The imidazole ring in this compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Cimetidine sulfoxide.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Symetine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of histamine H2 receptor antagonists.
Biology: Employed in studies investigating the role of histamine in various physiological processes.
Medicine: Extensively used in clinical trials for the treatment of peptic ulcers and gastroesophageal reflux disease.
Industry: Utilized in the formulation of over-the-counter medications for heartburn and acid indigestion
Mechanism of Action
Symetine Hydrochloride competitively inhibits the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound also blocks the activity of cytochrome P-450, which may explain its use in neoadjuvant therapy .
Comparison with Similar Compounds
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but a different chemical structure.
Famotidine: Known for its longer duration of action compared to Symetine Hydrochloride.
Nizatidine: Similar in function but with fewer drug interactions
Uniqueness: this compound is unique due to its ability to inhibit cytochrome P-450, which is not a common feature among other histamine H2 receptor antagonists. This property makes it useful in certain therapeutic applications where enzyme inhibition is desired .
Properties
CAS No. |
5585-62-6 |
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Molecular Formula |
C30H50Cl2N2O2 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C30H48N2O2.2ClH/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2;;/h13-20H,5-12,21-26H2,1-4H3;2*1H |
InChI Key |
AVQAMDIAGIHYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC.Cl.Cl |
Origin of Product |
United States |
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